2-Amino-6-(phenylformamido)hexanoic acid hydrochloride
Description
Properties
Molecular Formula |
C13H19ClN2O3 |
|---|---|
Molecular Weight |
286.75 g/mol |
IUPAC Name |
2-amino-6-benzamidohexanoic acid;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c14-11(13(17)18)8-4-5-9-15-12(16)10-6-2-1-3-7-10;/h1-3,6-7,11H,4-5,8-9,14H2,(H,15,16)(H,17,18);1H |
InChI Key |
MCRGRPSSMLSOQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(phenylformamido)hexanoic acid hydrochloride typically involves the reaction of lysine with benzoyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(phenylformamido)hexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The phenylformamido group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oximes, while reduction of the phenylformamido group may yield primary amines .
Scientific Research Applications
2-Amino-6-(phenylformamido)hexanoic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential role in protein modification and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Amino-6-(phenylformamido)hexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylformamido group can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the amino group can form hydrogen bonds with various biomolecules, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
Lysine: The parent compound, which lacks the phenylformamido group.
N~6~-Acetyllysine: A similar compound with an acetyl group instead of a phenylformamido group.
N~6~-Benzoylornithine: A compound with a similar structure but with an ornithine backbone instead of lysine.
Uniqueness
2-Amino-6-(phenylformamido)hexanoic acid hydrochloride is unique due to the presence of the phenylformamido group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications .
Biological Activity
2-Amino-6-(phenylformamido)hexanoic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 287.75 g/mol
- CAS Number : [Not provided in search results]
This compound features an amino group, a phenylformamido moiety, and a hexanoic acid backbone, which contribute to its unique biological properties.
Biological Activity
1. Mechanism of Action
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors within biological systems. The compound may act as an inhibitor or modulator of specific biochemical pathways, influencing processes such as:
- Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
- Receptor Modulation : It may interact with cellular receptors, affecting signal transduction pathways.
2. Pharmacological Studies
Recent studies have highlighted the pharmacological potential of this compound:
- Anticancer Activity : Preliminary research suggests that this compound exhibits cytotoxic effects against certain cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation in breast and colon cancer cell lines.
- Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Animal models have shown reduced neuronal damage in conditions mimicking stroke and Alzheimer's disease.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a controlled study involving human breast cancer cells (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating significant potency against these cells.
Case Study 2: Neuroprotection in Ischemia Models
A rat model subjected to induced ischemia demonstrated that administration of the compound prior to the ischemic event significantly reduced infarct size compared to control groups. Histological analysis revealed less neuronal loss and improved functional recovery post-treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
